

A Technical Guide to 2-Amino-3-fluoropyridine: Sourcing, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Amino-3-fluoropyridine

Cat. No.: B1272040

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on **2-Amino-3-fluoropyridine**, a key building block in medicinal chemistry and drug development. This document outlines major global suppliers, detailed purchasing information, and established experimental protocols for its synthesis and derivatization.

Purchasing Information for 2-Amino-3-fluoropyridine

For researchers and drug development professionals, sourcing high-quality **2-Amino-3-fluoropyridine** is a critical first step. A variety of chemical suppliers offer this compound with different purity levels, quantities, and pricing. The following table summarizes the offerings from several key suppliers to facilitate easy comparison.

Supplier	CAS Number	Purity	Available Quantities	Price (USD)
Sigma-Aldrich	21717-95-3	97%	1g, 5g	\$52.87 (for 1g)
Thermo Scientific	21717-95-3	97% (\geq 96.0% by GC)	5g	\$176.65[1]
ChemScene	21717-95-3	\geq 97%	Custom	Contact for pricing
BLD Pharm	21717-95-3	N/A	N/A	Contact for pricing
Ossila	21717-95-3	>98%	1g, 5g	Contact for pricing
GenoChem World	21717-95-3	>98.0% (GC)	1g, 5g, 10g	Contact for pricing
Synchem	21717-95-3	95%	N/A	Contact for pricing[2]
Santa Cruz Biotechnology	21717-95-3	N/A	N/A	Contact for pricing[3]

Experimental Protocols

Detailed methodologies for the synthesis of **2-Amino-3-fluoropyridine** and its subsequent use in common synthetic transformations are provided below. These protocols are based on established literature procedures.

Synthesis of 2-Amino-3-fluoropyridine

A common route for the preparation of **2-Amino-3-fluoropyridine** involves the ammonolysis of a di-halogenated pyridine precursor, followed by a reduction step. The following protocol is adapted from a patented synthesis method.[4]

Step 1: Ammonolysis of 2,3-Difluoro-5-chloropyridine

- To a sealed reaction vessel, add 2,3-difluoro-5-chloropyridine.

- Add aqueous ammonia in a molar ratio of 1:8 to 1:14 (2,3-difluoro-5-chloropyridine:ammonia).
- Heat the sealed vessel to a temperature between 110-140°C.
- Maintain the reaction at this temperature for 16-24 hours.
- After cooling, the intermediate 2-amino-3-fluoro-5-chloropyridine is isolated.

Step 2: Catalytic Hydrogenation

- Dissolve the 2-amino-3-fluoro-5-chloropyridine intermediate in a suitable solvent (e.g., ethanol).
- Add a catalytic amount of Palladium on carbon (Pd/C).
- Subject the mixture to a hydrogen atmosphere (catalytic hydrogenation) to reduce the chloro group.
- Upon completion of the reaction, filter off the catalyst.
- Remove the solvent under reduced pressure to yield **2-Amino-3-fluoropyridine**.

The overall yield for this two-step process is reported to be as high as 77.5%.^[4]

Application in the Synthesis of Imidazopyridines

2-Amino-3-fluoropyridine is a valuable precursor for the synthesis of bicyclic heterocycles like imidazopyridines, which are of significant interest in pharmaceutical research.^[5] A general procedure for a (3+2) cycloaddition reaction is outlined below.

- In a reaction flask, dissolve **2-Amino-3-fluoropyridine** and a suitable propargyl alcohol in a solvent such as chlorobenzene.
- Add a catalytic amount of sodium periodate (NaIO₄) and tert-Butyl hydroperoxide (TBHP).
- Heat the reaction mixture, typically to around 120°C, for several hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is concentrated, and the crude product is purified by flash column chromatography to yield the desired imidazopyridine derivative.[6]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The amino and pyridine functionalities of **2-Amino-3-fluoropyridine** allow it to participate in various cross-coupling reactions to form more complex molecules. The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds.

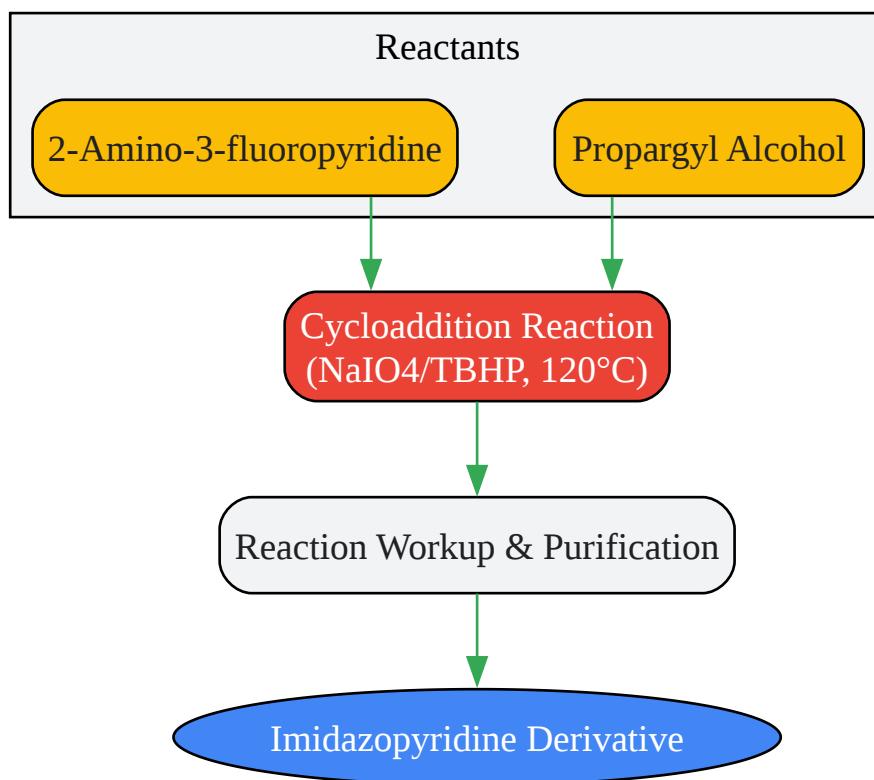
- In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine **2-Amino-3-fluoropyridine** (or a boronic acid derivative), an aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
- Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
- Heat the reaction mixture to the required temperature (often between 80-120°C) and stir for the specified time. Microwave irradiation can also be employed to reduce reaction times.[7]
- After cooling, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
- The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography.

Visualized Workflows and Pathways

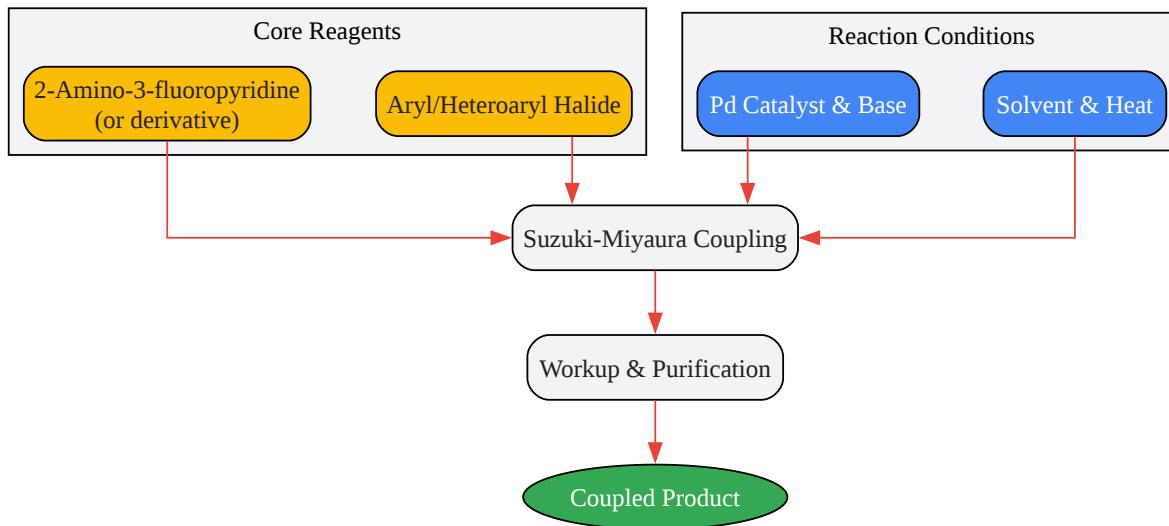
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental processes described above.

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Caption: Synthesis of **2-Amino-3-fluoropyridine**.

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Caption: Imidazopyridine Synthesis Workflow.



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Caption: Suzuki Coupling Experimental Workflow.

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